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Compound of Interest

Compound Name: LY 186826

Cat. No.: B1675593 Get Quote

Introduction
LY186826 is a synthetic bicyclic pyrazolidinone antibiotic that has demonstrated potent

antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1]

Structurally distinct from traditional β-lactam antibiotics, LY186826 and its analogs represent a

class of compounds that function through a related mechanism of action, primarily involving the

inhibition of bacterial cell wall synthesis.[1] This technical guide provides a comprehensive

overview of the chemical structure, properties, synthesis, and biological activity of LY186826,

intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties
LY186826 is characterized by a novel aza-γ-lactam ring structure.[1] Its chemical and physical

properties are summarized in the table below.
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Property Value Source

Molecular Formula C15H16N6O6S MedChemExpress

Molecular Weight 408.39 g/mol MedChemExpress

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-

1,3-thiazol-4-yl)-2-

(methoxyimino)acetyl]amino]-5

-oxo-1-

azabicyclo[3.2.0]heptane-2-

carboxylic acid

PubChem

SMILES String

CO\N=C(/C(=O)NC1CN2CC(C

(C)=O)=C(N2C1=O)C(O)=O)c

1csc(N)n1

MyBioSource

Solubility <1 mg/mL in water MyBioSource

Physical State Solid powder MyBioSource

Chemical Structure:

Caption: 2D Chemical Structure of LY186826.

Experimental Protocols
Synthesis of LY186826
The synthesis of LY186826 is achieved through a multi-step process involving a key 1,3-dipolar

cycloaddition reaction.[2] A representative synthetic scheme is outlined below.

Workflow for the Synthesis of LY186826:

Preparation of Pyrazolidinone Core Bicyclic Ring Formation Final Acylation

N-(tert-butoxycarbonyl)-L-serine methyl ester Hydrazide formation with hydrazine Diacylation Cyclization to pyrazolidinone Deacylation Adduct formation with vinylphosphonate Cyclization with oxalyl monoester chloride Deprotection Acylation with thiazole derivative LY186826
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Caption: General synthetic workflow for LY186826.

Detailed Protocol:

Hydrazide Formation: N-(tert-butoxycarbonyl)-L-serine methyl ester is reacted with hydrazine

to form the corresponding hydrazide.

Diacylation: The resulting hydrazide is acylated with trifluorothioacetic acid S-ethyl ester to

yield a diacylated hydrazine.

Pyrazolidinone Formation: The diacylated hydrazine undergoes cyclization using diethyl

azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to afford the pyrazolidinone.

Deacylation: The pyrazolidinone is deacylated with sodium hydroxide to furnish 4(S)-(tert-

butoxycarbonyl)pyrazolidin-3-one.

Adduct Formation: The pyrazolidinone is condensed with a vinylphosphonate to give the

corresponding adduct.

Bicyclic Ring Cyclization: The adduct is cyclized with an oxalyl monoester chloride in the

presence of diisopropylethylamine (DIEA) to yield the pyrazolopyrazole bicyclic system.

Deprotection and Acylation: The final compound is deprotected under acidic conditions and

subsequently acylated with a thiazole derivative using a Palladium(0) catalyst to furnish

LY186826.

Determination of Minimum Inhibitory Concentration
(MIC)
The antibacterial activity of LY186826 is quantified by determining its Minimum Inhibitory

Concentration (MIC) against various bacterial strains. A standard broth microdilution method is

employed.

Workflow for MIC Determination:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1675593?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare serial dilutions of LY186826 in microtiter plate

Inoculate wells with standardized bacterial suspension

Incubate at 37°C for 18-24 hours

Observe for visible bacterial growth

Determine MIC as the lowest concentration with no visible growth
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Caption: Experimental workflow for MIC determination.

Protocol:

A two-fold serial dilution of LY186826 is prepared in a 96-well microtiter plate using an

appropriate broth medium (e.g., Mueller-Hinton Broth).

Each well is inoculated with a standardized suspension of the test bacterium (e.g.,

Escherichia coli, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5

colony-forming units (CFU)/mL.

Positive (no antibiotic) and negative (no bacteria) control wells are included.

The plate is incubated at 37°C for 18-24 hours.
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The MIC is determined as the lowest concentration of LY186826 that completely inhibits

visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Affinity Assay
The interaction of LY186826 with its target proteins is assessed through a competitive binding

assay with radiolabeled penicillin G.

Protocol:

Bacterial membranes containing PBPs are prepared from the test organism.

The membranes are incubated with various concentrations of LY186826.

A fixed, saturating concentration of radiolabeled penicillin G (e.g., [³H]benzylpenicillin) is

added to the mixture.

The reaction is allowed to proceed for a specific time at a controlled temperature.

The reaction is stopped, and the membrane proteins are separated by SDS-PAGE.

The gel is subjected to fluorography to visualize the radiolabeled PBPs.

The concentration of LY186826 that inhibits 50% of the binding of the radiolabeled penicillin

G to a specific PBP (IC₅₀) is determined by densitometry.

β-Lactamase Stability Assay
The susceptibility of LY186826 to hydrolysis by β-lactamase enzymes is evaluated using a

spectrophotometric assay.

Protocol:

A solution of LY186826 of known concentration is prepared in a suitable buffer.

A purified β-lactamase enzyme is added to the solution.

The hydrolysis of the β-lactam ring is monitored over time by measuring the change in

absorbance at a specific wavelength using a UV-Vis spectrophotometer.
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The rate of hydrolysis is calculated from the change in absorbance and compared to that of a

known β-lactamase-labile antibiotic.

Mechanism of Action
The antibacterial properties of LY186826 are attributed to its ability to interfere with bacterial

cell wall biosynthesis, a mechanism it shares with β-lactam antibiotics.[1] The primary

molecular targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the

synthesis and remodeling of peptidoglycan, the major component of the bacterial cell wall.

Signaling Pathway of Bacterial Cell Wall Synthesis Inhibition:
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Caption: Inhibition of bacterial cell wall synthesis by LY186826.

By binding to and inactivating PBPs, LY186826 disrupts the cross-linking of peptidoglycan

chains, leading to a weakened cell wall that can no longer withstand the internal osmotic

pressure. This ultimately results in cell lysis and bacterial death.

Conclusion
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LY186826 is a potent bicyclic pyrazolidinone antibiotic with a mechanism of action analogous to

that of β-lactam antibiotics. Its unique chemical structure provides a scaffold for the

development of novel antibacterial agents. The experimental protocols and data presented in

this guide offer a comprehensive resource for researchers engaged in the study and

development of new antibiotics. Further investigation into the structure-activity relationships

and microbiological spectrum of LY186826 and its derivatives is warranted to fully explore their

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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